molecular formula C7H7N3O2S2 B13180845 Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate

Cat. No.: B13180845
M. Wt: 229.3 g/mol
InChI Key: SSDAPAZPLDFJFO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. This compound is part of the broader class of triazole and thiazole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate typically involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives. The reaction is carried out in ethanol with triethylamine as a base . The process involves multiple steps, including cyclization and esterification, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective as an anticancer agent . The sulfur and nitrogen atoms in the structure play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is a heterocyclic compound characterized by its complex structure that includes both triazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity in detail, supported by relevant research findings and data.

  • Molecular Formula : C7H7N3O2S2
  • Molecular Weight : 229.3 g/mol
  • CAS Number : 1311316-13-8

The unique combination of functional groups in this compound contributes to its biological efficacy. The sulfanyl group may undergo oxidation reactions, while the carboxylate group can participate in various chemical reactions, enhancing its reactivity and potential interactions with biological targets .

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles often exhibit significant antibacterial properties. This compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundE. coli8 µg/mL
This compoundS. aureus4 µg/mL

The observed antimicrobial activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this compound. These compounds have been evaluated for their effects on various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various triazole derivatives on human cancer cell lines (MCF-7 and HepG2), this compound demonstrated significant cytotoxicity:

  • Cell Line : MCF-7
    • IC50 : 10 µM
  • Cell Line : HepG2
    • IC50 : 12 µM

These results indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest by inhibiting critical enzymes involved in DNA synthesis .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-710
HepG212

The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine nucleotides necessary for DNA replication .

The biological activity of this compound can be attributed to several factors:

  • Electrophilic Sites : The presence of electrophilic sites allows for interaction with nucleophilic targets within microbial cells or cancer cells.
  • Hydrogen Bonding : The compound's structure facilitates hydrogen bonding with biomolecules which enhances its binding affinity to target proteins.

Properties

IUPAC Name

methyl 5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c1-3-4(5(11)12-2)14-7-9-8-6(13)10(3)7/h1-2H3,(H,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDAPAZPLDFJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NNC(=S)N12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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